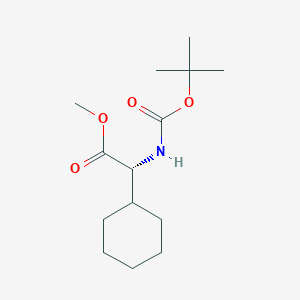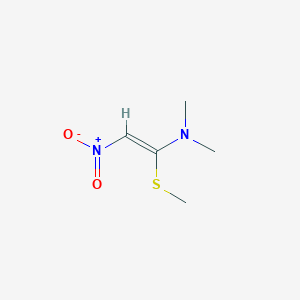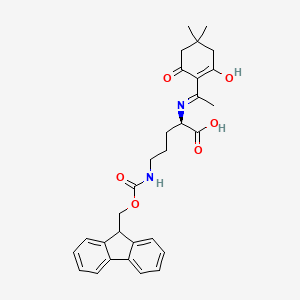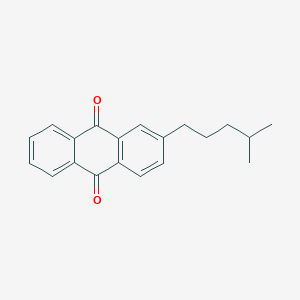![molecular formula C13H8N2O2S2 B13137652 4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid is a compound that belongs to the bithiazole family, characterized by the presence of two thiazole rings. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid typically involves the formation of the bithiazole core followed by the introduction of the phenyl and carboxylic acid groups. One common method is the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The bithiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or alkylating agents are used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for electrophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mecanismo De Acción
The mechanism of action of 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid involves its interaction with specific molecular targets. For instance, it can act as a catalytic inhibitor of human DNA topoisomerase IIα, a crucial enzyme involved in DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and reduce cell proliferation, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
- 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole
- 2,2’-Dichloro-4,4’-bithiazole
- 5,5’-Dibromo-2,2’-dimethyl-4,4’-bithiazole
Comparison: 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other bithiazole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H8N2O2S2 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
4-phenyl-2-(1,3-thiazol-4-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2S2/c16-13(17)11-10(8-4-2-1-3-5-8)15-12(19-11)9-6-18-7-14-9/h1-7H,(H,16,17) |
Clave InChI |
QHAMOJIEEATAHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CSC=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)




![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)




